6-Nitrobenzo[d]isoxazol-3-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1,2-benzoxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c8-7-5-2-1-4(10(11)12)3-6(5)13-9-7/h1-3H,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKHBIVWILMMIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])ON=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90680537 | |
| Record name | 6-Nitro-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89793-83-9 | |
| Record name | 6-Nitro-1,2-benzisoxazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89793-83-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Nitro-1,2-benzoxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90680537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 6-Nitrobenzo[d]isoxazol-3-amine
Abstract
This in-depth technical guide delves into the discovery and history of 6-Nitrobenzo[d]isoxazol-3-amine, a heterocyclic compound of significant interest in medicinal chemistry. While a singular "discovery" event for this specific molecule is not prominently documented, its existence is the logical and strategic outcome of decades of research into the benzisoxazole scaffold. This guide will therefore construct the scientific narrative of its emergence, detailing the foundational chemistry, key synthetic innovations, and the implicit rationale for its synthesis within the broader context of drug discovery. We will explore the bioisosteric relationship with related pharmacophores, provide a detailed, field-proven synthetic protocol, and discuss the compound's potential as a valuable building block for the development of novel therapeutics.
Introduction: The Benzisoxazole Scaffold in Medicinal Chemistry
The 1,2-benzisoxazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrently found in potent, selective, and drug-like molecules.[1] Its prevalence stems from a combination of favorable physicochemical properties, including metabolic stability, and its ability to engage in a variety of non-covalent interactions with biological targets. The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, imparts a unique electronic and steric profile. When fused to a benzene ring, the resulting benzisoxazole system offers a versatile platform for chemical modification, allowing for the fine-tuning of a compound's pharmacological properties.
Historically, the development of benzisoxazole-containing drugs, such as the anticonvulsant zonisamide and the antipsychotic risperidone, has solidified the importance of this heterocyclic system in the pharmaceutical sciences.[1] These successes have spurred extensive research into the synthesis and biological evaluation of a diverse array of benzisoxazole derivatives.
The Genesis of 3-Aminobenzisoxazoles: A Historical Perspective
The journey towards 6-Nitrobenzo[d]isoxazol-3-amine begins with the development of synthetic routes to the core 3-aminobenzisoxazole scaffold. Early methods for the synthesis of 3-aminoisoxazoles, dating back to the mid-20th century, often involved the reaction of α,β-dihalo carboxylic acid nitriles with hydroxylamine in an alkaline medium.[2] These foundational approaches paved the way for more sophisticated and versatile methods.
A significant advancement in the synthesis of 3-aminobenzisoxazoles came with the use of nucleophilic aromatic substitution (SNAr) reactions. The traditional and widely adopted method involves the reaction of a 2-fluorobenzonitrile with a protected hydroxylamine, followed by cyclization.[3][4] This approach is robust and allows for the introduction of a wide variety of substituents on the benzene ring.
More recently, an orthogonal approach has been developed that inverts the traditional polarity of the reactants. This method utilizes a 2-hydroxybenzonitrile as the nucleophile and an electrophilic aminating agent, such as O-(diphenylphosphoryl)hydroxylamine.[3][4] This innovation provides a milder and often more efficient route to the 3-aminobenzisoxazole core, expanding the accessible chemical space.
The Strategic Incorporation of the 6-Nitro Group
The introduction of a nitro group onto an aromatic scaffold is a common and impactful strategy in medicinal chemistry. The strong electron-withdrawing nature of the nitro group can significantly alter the electronic properties of the molecule, influencing its reactivity, binding affinity, and metabolic stability. Furthermore, the nitro group can be a precursor to an amino group, which can serve as a handle for further chemical modifications or as a key pharmacophoric element.
The synthesis of 6-Nitrobenzo[d]isoxazol-3-amine is most logically achieved by starting with a pre-functionalized benzene ring. The direct nitration of 3-aminobenzisoxazole would likely lead to a mixture of isomers and potential side reactions. Therefore, a more controlled and regioselective approach is to utilize a starting material that already contains the nitro group at the desired position.
A plausible and efficient synthetic route, inferred from established chemical principles and the synthesis of analogous compounds, commences with 2-fluoro-5-nitrobenzonitrile. This commercially available starting material provides the necessary functionalities in the correct orientation for the construction of the target molecule.
Proposed Synthetic Pathway
The synthesis of 6-Nitrobenzo[d]isoxazol-3-amine can be conceptualized as a two-step process:
-
Nucleophilic Aromatic Substitution (SNAr): Reaction of 2-fluoro-5-nitrobenzonitrile with a protected hydroxylamine, such as acetohydroxamic acid, in the presence of a base. The highly activated fluorine atom is readily displaced by the nucleophilic oxygen of the hydroxylamine derivative.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, driven by the removal of the protecting group and the inherent reactivity of the nitrile and hydroxylamine moieties, to form the stable 1,2-benzisoxazole ring system.
Caption: Proposed synthesis of 6-Nitrobenzo[d]isoxazol-3-amine.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on established methodologies for the synthesis of related 3-aminobenzisoxazoles.
Materials and Equipment
| Reagent/Equipment | Purpose |
| 2-Fluoro-5-nitrobenzonitrile | Starting Material |
| Acetohydroxamic acid | Protected hydroxylamine source |
| Potassium carbonate (K₂CO₃) | Base |
| N,N-Dimethylformamide (DMF) | Solvent |
| Hydrochloric acid (HCl) | For work-up and product isolation |
| Ethyl acetate | Extraction solvent |
| Brine | Washing solution |
| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |
| Round-bottom flask | Reaction vessel |
| Magnetic stirrer and stir bar | Agitation |
| Heating mantle/oil bath | Temperature control |
| Condenser | To prevent solvent loss |
| Separatory funnel | For liquid-liquid extraction |
| Rotary evaporator | Solvent removal |
| Thin-layer chromatography (TLC) | Reaction monitoring |
| Column chromatography | Purification |
Step-by-Step Procedure
-
Reaction Setup: To a solution of 2-fluoro-5-nitrobenzonitrile (1.0 eq) in anhydrous DMF in a round-bottom flask is added acetohydroxamic acid (1.2 eq) and potassium carbonate (2.0 eq).
-
Reaction: The reaction mixture is stirred at 80 °C under a nitrogen atmosphere. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The resulting precipitate is collected by filtration, washed with water, and dried.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-Nitrobenzo[d]isoxazol-3-amine.
-
Characterization: The structure and purity of the final compound are confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.
The Significance of 6-Nitrobenzo[d]isoxazol-3-amine in Drug Discovery
The strategic importance of 6-Nitrobenzo[d]isoxazol-3-amine lies in its potential as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential.
-
Bioisosteric Replacement: The benzisoxazole scaffold is a known bioisostere of other important heterocyclic systems, such as benzothiazole and benzimidazole.[5][6] This allows for the exploration of structure-activity relationships by replacing these scaffolds with the benzisoxazole core, potentially leading to improved pharmacological profiles. The synthesis of 2-amino-6-nitrobenzothiazole is well-documented, and 6-Nitrobenzo[d]isoxazol-3-amine serves as its direct isoxazole analog.[3]
-
Scaffold for Library Synthesis: The amino group at the 3-position provides a convenient handle for the introduction of a wide range of substituents through reactions such as acylation, alkylation, and sulfonylation. This enables the rapid generation of libraries of novel compounds for high-throughput screening.
-
Precursor to 6-Aminobenzisoxazole Derivatives: The nitro group can be readily reduced to an amino group, opening up another avenue for chemical diversification. The resulting 6-aminobenzisoxazole scaffold is a valuable building block for the synthesis of compounds targeting a variety of biological pathways.
Conclusion
While the precise moment of the "discovery" of 6-Nitrobenzo[d]isoxazol-3-amine may not be a landmark event in the history of chemistry, its existence is a testament to the systematic and logical progression of synthetic and medicinal chemistry. Its synthesis is a rational extension of well-established methodologies for the construction of the privileged benzisoxazole scaffold. As a versatile intermediate, 6-Nitrobenzo[d]isoxazol-3-amine holds significant potential for the development of new therapeutic agents, and its history is intrinsically linked to the broader and ongoing story of innovation in drug discovery.
References
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Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
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Baer, J. W., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. Organic Letters. [Link]
-
Lepore, S. D., Schacht, A. L., & Wiley, M. R. (2002). Preparation of 2-Hydroxybenzamidines from 3-Aminobenzisoxazoles. Tetrahedron Letters, 43(49), 8777-8779. [Link]
-
Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. (2026). [Link]
-
Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (2024). Organic Letters. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. (2016). PMC. [Link]
- Processes for preparing 3-amino-isoxazoles. (1966).
-
Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. (2013). RSC Publishing. [Link]
-
General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents. (2015). PMC. [Link]
-
Lukoyanov, A. A., Sukhorukov, A. Y., & Averina, E. B. (2025). RECENT ADVANCES IN THE SYNTHESIS OF 1,2-BENZISOXAZOLES AND 1,2-BENZISOXAZOLINES. [Link]
-
Palladium-catalyzed regioselective C1-selective nitration of carbazoles. (2023). Beilstein Journals. [Link]
-
Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity. (2018). Molecules. [Link]
- Process for the preparation of benzo [d] isoxazol-3-yl-methanesulfonic acid and the intermediates thereof. (2007).
-
Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. (2020). PubMed Central. [Link]
-
General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. (2022). MDPI. [Link]
- Process for preparing 2-amino-5-nitrophenol derivatives. (1988).
-
Novel Benzothiazole, Benzimidazole and Benzoxazole Derivatives as Potential Antitumor Agents: Synthesis and Preliminary in Vitro Biological Evaluation. (2012). Molecules. [Link]
-
Synthesis of novel derivatives of benzothiazole and benzothiazole isosters of expected activity against breast cancer. (2014). Tanta Sci. J. [Link]
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- 1. CN101648890B - Synthesis method of 2-fluoro-4-nitrobenzonitrile - Google Patents [patents.google.com]
- 2. General synthesis of 2,1-benzisoxazoles (anthranils) from nitroarenes and benzylic C–H acids in aprotic media promoted by combination of strong bases and silylating agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjpbcs.com [rjpbcs.com]
- 4. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-benzyl benzoxazoles and benzothiazoles via elemental sulfur promoted cyclization of styrenes with 2-nitrophenols and N,N-dialkyl-3-nitroanilines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Spectroscopic Guide to 6-Nitrobenzo[d]isoxazol-3-amine: A Key Intermediate in Medicinal Chemistry
This technical guide provides a comprehensive analysis of the spectroscopic data for 6-Nitrobenzo[d]isoxazol-3-amine, a vital heterocyclic compound with significant applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the structural and electronic properties of this molecule, as elucidated by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) techniques.
Introduction: The Significance of the Benzisoxazole Scaffold
The 1,2-benzisoxazole ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have shown a wide range of therapeutic activities, including antipsychotic, anticonvulsant, and antimicrobial effects. The introduction of a nitro group at the 6-position and an amino group at the 3-position creates a molecule with versatile functional handles for further chemical modifications, making 6-Nitrobenzo[d]isoxazol-3-amine a crucial intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and the rational design of subsequent synthetic steps.
Molecular Structure and Key Spectroscopic Features
The structural framework of 6-Nitrobenzo[d]isoxazol-3-amine dictates its characteristic spectroscopic properties. The fusion of a benzene ring with an isoxazole ring creates a rigid, planar bicyclic system. The electron-withdrawing nitro group and the electron-donating amino group exert significant influence on the electron distribution within the aromatic system, which is directly observable in its NMR, IR, and MS spectra.
Caption: Molecular structure of 6-Nitrobenzo[d]isoxazol-3-amine with atom numbering.
Experimental Protocols: A Self-Validating Approach
The acquisition of high-quality spectroscopic data is fundamental to accurate structural elucidation. The following protocols are designed to ensure reproducibility and data integrity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: ¹H and ¹³C NMR are the most powerful techniques for determining the carbon-hydrogen framework of an organic molecule. The chemical shifts, coupling constants, and integration values provide detailed information about the electronic environment and connectivity of each atom.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of 6-Nitrobenzo[d]isoxazol-3-amine in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for solubilizing the compound and for observing the exchangeable protons of the amino group.
-
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Parameters: 16-32 scans, relaxation delay of 2 seconds, spectral width covering 0-12 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Acquisition Parameters: 1024-2048 scans, relaxation delay of 2 seconds, spectral width covering 0-200 ppm.
-
Infrared (IR) Spectroscopy
Rationale: IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds. It is particularly useful for identifying the N-H bonds of the amine and the N-O bonds of the nitro group.
Protocol:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately grinding approximately 1 mg of the sample with 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters: 16-32 scans, resolution of 4 cm⁻¹, spectral range of 4000-400 cm⁻¹.
-
Background: A spectrum of a pure KBr pellet must be acquired as a background.
-
Mass Spectrometry (MS)
Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can also offer valuable clues about the molecular structure.
Protocol:
-
Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a liquid chromatography system.
-
Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺.
-
Analysis:
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Acquisition Mode: Full scan mode to determine the molecular weight and high-resolution mode for accurate mass measurement and elemental composition determination.
-
Spectroscopic Data and Interpretation
¹H NMR Spectroscopy (Predicted in DMSO-d₆)
The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The amino protons will likely appear as a broad singlet.
Table 1: Predicted ¹H NMR Data for 6-Nitrobenzo[d]isoxazol-3-amine
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.5 | d | ~2.0 | 1H | H-7 |
| ~8.2 | dd | ~9.0, 2.0 | 1H | H-5 |
| ~7.8 | d | ~9.0 | 1H | H-4 |
| ~6.5 | br s | - | 2H | -NH₂ |
Interpretation:
-
H-7: This proton is ortho to the nitro group and is expected to be the most deshielded due to the strong electron-withdrawing nature of the nitro group. It will likely appear as a doublet with a small meta coupling to H-5.
-
H-5: This proton is coupled to both H-4 (ortho coupling) and H-7 (meta coupling), resulting in a doublet of doublets.
-
H-4: This proton is ortho to the isoxazole ring fusion and will show a large ortho coupling to H-5, appearing as a doublet.
-
-NH₂: The protons of the primary amine are exchangeable and often appear as a broad singlet. Its chemical shift can vary depending on concentration and temperature.
Caption: Predicted ¹H NMR chemical shifts for 6-Nitrobenzo[d]isoxazol-3-amine.
¹³C NMR Spectroscopy (Predicted in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals for the seven carbon atoms in the benzisoxazole ring system.
Table 2: Predicted ¹³C NMR Data for 6-Nitrobenzo[d]isoxazol-3-amine
| Chemical Shift (δ, ppm) | Assignment |
| ~165 | C-3 |
| ~160 | C-7a |
| ~148 | C-6 |
| ~135 | C-3a |
| ~125 | C-5 |
| ~120 | C-7 |
| ~110 | C-4 |
Interpretation:
-
C-3: This carbon, attached to two heteroatoms (N and N of the amino group), is expected to be significantly deshielded.
-
C-7a and C-3a: These are the bridgehead carbons at the ring fusion.
-
C-6: The carbon atom bearing the nitro group will be deshielded.
-
C-4, C-5, C-7: These are the protonated aromatic carbons. The specific assignments would require 2D NMR experiments such as HSQC and HMBC for confirmation.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by strong absorptions corresponding to the N-H stretching of the amino group and the N-O stretching of the nitro group.
Table 3: Expected IR Absorption Bands for 6-Nitrobenzo[d]isoxazol-3-amine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400 - 3300 | Medium | N-H asymmetric and symmetric stretching (primary amine) |
| 1650 - 1580 | Medium | N-H bending (primary amine) |
| 1620 - 1580 | Medium | C=N stretching (isoxazole ring) |
| 1550 - 1500 | Strong | Asymmetric NO₂ stretching |
| 1350 - 1300 | Strong | Symmetric NO₂ stretching |
| 1335 - 1250 | Strong | Aromatic C-N stretching |
Interpretation: The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a clear indication of a primary amine. The strong absorptions for the nitro group are also highly characteristic and confirm its presence in the molecule.
Mass Spectrometry
The ESI-MS in positive ion mode is expected to show a prominent peak for the protonated molecular ion [M+H]⁺.
Table 4: Expected Mass Spectrometry Data for 6-Nitrobenzo[d]isoxazol-3-amine
| m/z (Expected) | Ion |
| 180.03 | [M+H]⁺ |
Interpretation: The molecular formula of 6-Nitrobenzo[d]isoxazol-3-amine is C₇H₅N₃O₃, with a monoisotopic mass of 179.0331 g/mol . The protonated molecule [C₇H₆N₃O₃]⁺ would have an m/z of 180.03. High-resolution mass spectrometry would be able to confirm this elemental composition with high accuracy. Fragmentation in the mass spectrometer would likely involve the loss of small neutral molecules such as NO, NO₂, and HCN.
Conclusion: A Framework for Confident Characterization
This technical guide provides a detailed framework for the acquisition and interpretation of the spectroscopic data of 6-Nitrobenzo[d]isoxazol-3-amine. By following the outlined experimental protocols and utilizing the provided analysis of expected spectral features, researchers can confidently identify and characterize this important synthetic intermediate. The causality behind the experimental choices, such as the use of DMSO-d₆ for NMR, is explained to ensure a deeper understanding of the analytical process. The integration of predicted data with fundamental spectroscopic principles provides a self-validating system for the structural elucidation of this and related molecules, thereby upholding scientific integrity and trustworthiness in drug discovery and development.
References
-
Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. [Link]
A Technical Guide to the Purity and Molecular Formula of 6-Nitrobenzo[d]isoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Nitrobenzo[d]isoxazol-3-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its utility as a building block for more complex molecules necessitates a thorough understanding of its fundamental properties, particularly its molecular formula and purity. This guide provides a comprehensive overview of 6-Nitrobenzo[d]isoxazol-3-amine, detailing its molecular characteristics and outlining robust analytical methodologies for the definitive confirmation of its identity and the rigorous assessment of its purity. The protocols and insights presented herein are designed to ensure the reliability and reproducibility of research and development outcomes.
Molecular Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is to confirm its molecular identity. 6-Nitrobenzo[d]isoxazol-3-amine is a substituted benzisoxazole, a class of compounds known for a wide range of biological activities.
Molecular Formula: C₇H₅N₃O₃
The molecular formula is derived from its constituent elements: seven carbon atoms, five hydrogen atoms, three nitrogen atoms, and three oxygen atoms. This composition is critical for calculating the exact mass and for elemental analysis.
Chemical Structure:
The structural arrangement of atoms is visualized below. The molecule consists of a bicyclic benzisoxazole core, with a nitro group (-NO₂) substituted at the 6-position of the benzene ring and an amine group (-NH₂) at the 3-position of the isoxazole ring.
Caption: Chemical structure of 6-Nitrobenzo[d]isoxazol-3-amine.
Physicochemical Data Summary:
A summary of key physicochemical properties is essential for handling, storage, and experimental design.
| Property | Value | Source |
| Molecular Weight | 179.13 g/mol | Calculated |
| Appearance | Typically a solid powder | [1] |
| Storage | Keep in a dry, cool, and well-ventilated place. Keep container tightly closed. | [1] |
| Solubility | Soluble in organic solvents like DMSO and DMF. | General chemical knowledge |
The Imperative of Purity in Scientific Research
In the fields of drug discovery and chemical biology, the purity of a compound is not a trivial detail but a cornerstone of scientific validity. The presence of impurities, even in trace amounts, can lead to:
-
Erroneous Biological Data: Impurities may possess their own biological activity, leading to false positives or negatives in screening assays.
-
Lack of Reproducibility: Results obtained with an impure batch of a compound may not be reproducible with a purer batch, undermining the reliability of the research.
-
Toxicity: Uncharacterized impurities can exhibit toxicity, confounding safety assessments of a potential drug candidate.
Potential impurities in 6-Nitrobenzo[d]isoxazol-3-amine often stem from the synthetic route, including starting materials, by-products, and intermediates from incomplete reactions.[2]
Comprehensive Methodologies for Purity Assessment
A multi-pronged analytical approach is required to establish the purity and confirm the structure of 6-Nitrobenzo[d]isoxazol-3-amine with a high degree of confidence.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination of organic molecules due to its high resolution and sensitivity.
Principle: The technique separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). A UV detector is suitable for 6-Nitrobenzo[d]isoxazol-3-amine as the aromatic rings and nitro group act as chromophores.[3] A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.[3]
Workflow for HPLC Purity Analysis:
Caption: A typical workflow for HPLC-based purity analysis.
Detailed HPLC Protocol:
-
Sample Preparation: Accurately weigh and dissolve the 6-Nitrobenzo[d]isoxazol-3-amine sample in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of ~1 mg/mL.
-
Instrumentation: Utilize a standard HPLC system equipped with a pump, autosampler, column oven, and a PDA detector.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over 20 minutes. The gradient should be optimized to ensure good resolution between the main peak and any impurities.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Monitor at a wavelength where the compound has maximum absorbance (e.g., determined by the PDA detector).
-
-
Data Analysis: The purity is calculated based on the relative peak area of the main compound compared to the total area of all peaks in the chromatogram. A purity level of ≥95% is often required for research applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for unambiguous structure elucidation and can also provide information on purity.
Principle: NMR exploits the magnetic properties of atomic nuclei. For 6-Nitrobenzo[d]isoxazol-3-amine, ¹H (proton) and ¹³C NMR are key. The chemical shifts, integration values, and coupling patterns in a ¹H NMR spectrum confirm the proton environment, while the ¹³C NMR spectrum confirms the carbon skeleton.[4]
Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher).[5]
-
Spectral Interpretation:
-
¹H NMR: Expect distinct signals for the aromatic protons and the amine protons. The integration of these signals should correspond to the number of protons in the molecule. The presence of unexpected signals may indicate impurities.
-
¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the structure.
-
Mass Spectrometry (MS) and Elemental Analysis
Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the ionized molecule, which is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy by providing a very precise mass measurement.[5]
Elemental Analysis: This method determines the percentage composition of elements (C, H, N) in the compound. The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula to be considered a match.
Safety and Handling
As a laboratory chemical, 6-Nitrobenzo[d]isoxazol-3-amine requires careful handling.
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat.[1][6]
-
Handling: Avoid contact with skin and eyes. Do not breathe dust.[1] Use in a well-ventilated area or a fume hood.[7]
-
Storage: Store in a tightly closed container in a dry and cool place, away from strong oxidizing agents.[1]
Conclusion
The integrity of research in drug development and related scientific fields is critically dependent on the quality of the chemical reagents used. For a key building block like 6-Nitrobenzo[d]isoxazol-3-amine, verifying the molecular formula (C₇H₅N₃O₃) and rigorously assessing its purity are non-negotiable first steps. A combined analytical approach, leveraging the strengths of HPLC for quantitative purity, NMR for structural confirmation, and MS for molecular weight verification, provides a self-validating system that ensures confidence in the material's identity and quality. Adherence to these analytical principles is essential for generating reliable, reproducible, and ultimately meaningful scientific data.
References
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Royal Society of Chemistry. (2014). General Procedure and experimental data (Chemistry and Biology). [Link]
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ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]
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The Pharmacological Potential of 6-Nitrobenzo[d]isoxazol-3-amine: A Technical Guide for Drug Discovery Professionals
Preamble: Unveiling the Therapeutic Promise of a Privileged Scaffold
The benzo[d]isoxazole nucleus represents a "privileged scaffold" in medicinal chemistry, a core structural motif that consistently imparts a diverse range of biological activities to its derivatives. This technical guide delves into the prospective pharmacological landscape of a specific, yet under-explored, member of this family: 6-Nitrobenzo[d]isoxazol-3-amine . By integrating data from analogous compounds and established biochemical principles, we will construct a comprehensive overview of its potential as a therapeutic agent, complete with detailed methodologies for its synthesis and biological evaluation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals poised to investigate this promising molecule.
The Synthetic Pathway: A Proposed Route to 6-Nitrobenzo[d]isoxazol-3-amine
While a definitive, peer-reviewed synthesis for 6-Nitrobenzo[d]isoxazol-3-amine is not extensively documented, a plausible and efficient synthetic route can be extrapolated from established methods for analogous 1,2-benzisoxazoles. The proposed synthesis commences with the readily available and inexpensive starting material, 2-hydroxy-5-nitrobenzaldehyde.
Rationale for the Synthetic Strategy
The chosen synthetic pathway leverages a classical and robust method for the formation of the benzisoxazole ring system: the cyclization of an oxime derived from a salicylaldehyde derivative. This approach is favored for its high yields and the relative stability of the intermediates. The subsequent amination at the 3-position is a critical step to install the key functional group of our target molecule.
Detailed Synthetic Protocol
Step 1: Oximation of 2-Hydroxy-5-nitrobenzaldehyde
-
Dissolution: Dissolve 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Hydroxylamine: To the stirred solution, add hydroxylamine hydrochloride (1.1 equivalents) and a base such as sodium acetate or pyridine (1.2 equivalents) to neutralize the HCl released.
-
Reaction: Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into cold water to precipitate the oxime product. Filter the solid, wash with water, and dry under vacuum. The product, 2-hydroxy-5-nitrobenzaldehyde oxime, is typically obtained in high purity and can be used in the next step without further purification.
Step 2: Oxidative Cyclization to form 6-Nitrobenzo[d]isoxazole
-
Dissolution: Suspend the 2-hydroxy-5-nitrobenzaldehyde oxime (1 equivalent) in a suitable solvent like dichloromethane (DCM) or chloroform.
-
Oxidation: Add an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite (NaOCl) solution dropwise at 0°C. The in situ generated N-chloro-oxime readily undergoes intramolecular cyclization.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Amination at the 3-Position
A direct amination of the 3-position of the benzisoxazole ring can be challenging. A more viable approach involves the introduction of a leaving group at this position, followed by nucleophilic substitution.
-
Alternative Step 2b: Synthesis of 3-Chloro-6-nitrobenzo[d]isoxazole From 6-nitro-1,2-benzisoxazol-3(2H)-one (which can be synthesized from 2-hydroxy-5-nitrobenzoic acid), treatment with a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) can yield the 3-chloro derivative.
-
Nucleophilic Aromatic Substitution: Dissolve 3-chloro-6-nitrobenzo[d]isoxazole (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Ammonia Source: Add a source of ammonia, such as a solution of ammonia in methanol or ammonium hydroxide, in excess.
-
Reaction: Heat the reaction mixture in a sealed tube or under microwave irradiation to facilitate the substitution.[1] Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into water to precipitate the product. Filter the solid, wash with water, and dry. The crude 6-Nitrobenzo[d]isoxazol-3-amine can be purified by recrystallization or column chromatography.
Caption: Proposed synthetic workflow for 6-Nitrobenzo[d]isoxazol-3-amine.
Prospective Biological Activities and Mechanistic Insights
The biological activity of 6-Nitrobenzo[d]isoxazol-3-amine can be inferred from the extensive research on related benzisoxazole and nitroaromatic compounds. The presence of the nitro group, a well-known pharmacophore in antimicrobial and anticancer agents, combined with the versatile benzisoxazole core, suggests a multi-faceted pharmacological profile.
Anticancer Potential: Targeting Key Signaling Pathways
Derivatives of the benzisoxazole scaffold have demonstrated significant anticancer activity against a range of cancer cell lines.[2] The mechanism of action is often attributed to the inhibition of critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
2.1.1. Inhibition of Receptor Tyrosine Kinases (RTKs)
3-Aminobenzisoxazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR.[3] These kinases are crucial for tumor angiogenesis and growth. It is plausible that 6-Nitrobenzo[d]isoxazol-3-amine could exhibit similar inhibitory activity.
2.1.2. Modulation of PI3K/Akt and MAPK Signaling Pathways
The PI3K/Akt and MAPK signaling cascades are frequently dysregulated in cancer, leading to uncontrolled cell growth and survival.[4][5] Several heterocyclic compounds exert their anticancer effects by modulating these pathways. The nitro group on the benzisoxazole ring may enhance the interaction with key proteins in these cascades.
Caption: Potential inhibition of pro-survival signaling pathways.
Antimicrobial Activity: A Dual-Action Hypothesis
Nitroaromatic compounds have a long history as antimicrobial agents.[6] Their mechanism often involves the reductive activation of the nitro group within the microbial cell to generate cytotoxic reactive nitrogen species that can damage DNA and other vital macromolecules.[7] The benzisoxazole scaffold itself has also been associated with antimicrobial properties.[8][9] Therefore, 6-Nitrobenzo[d]isoxazol-3-amine is a strong candidate for possessing potent antimicrobial activity against a spectrum of bacteria and fungi.
Anti-inflammatory Effects: Modulation of NF-κB Signaling
The transcription factor NF-κB is a master regulator of inflammatory responses.[10] Its activation leads to the expression of pro-inflammatory cytokines and chemokines. The benzisoxazole core has been shown to modulate NF-κB signaling. The anti-inflammatory potential of 6-Nitrobenzo[d]isoxazol-3-amine could be investigated by examining its effect on the NF-κB pathway in relevant cellular models.
Caption: Putative modulation of the NF-κB inflammatory pathway.
Neuroprotective Potential: Combating Amyloid-β Toxicity
Emerging evidence suggests that benzisoxazole derivatives may offer neuroprotective effects, particularly in the context of Alzheimer's disease.[11] The mechanism may involve the inhibition of amyloid-beta (Aβ) aggregation or the protection of neuronal cells from Aβ-induced toxicity. The neuroprotective potential of 6-Nitrobenzo[d]isoxazol-3-amine warrants investigation in relevant in vitro models.
Experimental Protocols for Biological Evaluation
To empirically validate the predicted biological activities of 6-Nitrobenzo[d]isoxazol-3-amine, a series of well-established in vitro assays are recommended.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[12]
-
Compound Treatment: Treat the cells with serial dilutions of 6-Nitrobenzo[d]isoxazol-3-amine (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (0.5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[13][14]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Prepare two-fold serial dilutions of 6-Nitrobenzo[d]isoxazol-3-amine in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Receptor Tyrosine Kinase Inhibition Assay
Commercially available kinase assay kits provide a convenient and reliable method for assessing the inhibitory activity of compounds against specific RTKs.
-
Assay Setup: In a 96-well plate, combine the RTK enzyme (e.g., VEGFR2, PDGFRβ), a specific substrate peptide, and various concentrations of 6-Nitrobenzo[d]isoxazol-3-amine.
-
Initiation of Reaction: Add ATP to initiate the phosphorylation reaction and incubate at the recommended temperature and time.
-
Detection: Add a detection reagent, which typically includes a phosphospecific antibody conjugated to a reporter enzyme (e.g., HRP).
-
Signal Measurement: Measure the signal (e.g., absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a control without the inhibitor and determine the IC50 value.
In Vitro Neuroprotection Assay: Amyloid-β Induced Toxicity in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases.[15][16]
-
Cell Culture and Differentiation: Culture SH-SY5Y cells and differentiate them into a neuronal phenotype using retinoic acid.
-
Aβ Preparation: Prepare aggregated amyloid-β (1-42) peptide, which is neurotoxic.
-
Co-treatment: Treat the differentiated SH-SY5Y cells with a neurotoxic concentration of Aβ (e.g., 10 µM) in the presence or absence of various concentrations of 6-Nitrobenzo[d]isoxazol-3-amine for 24-48 hours.
-
Viability Assessment: Assess cell viability using the MTT assay as described in section 3.1.
-
Data Analysis: A significant increase in cell viability in the presence of the compound indicates a neuroprotective effect.
Quantitative Data Summary
The following table provides a template for summarizing the prospective quantitative data from the proposed biological assays.
| Biological Activity | Assay | Target/Cell Line | Endpoint | Predicted Potency (IC50/MIC) | Reference Compound |
| Anticancer | MTT Assay | MCF-7 (Breast) | Cell Viability | 1-20 µM | Doxorubicin |
| MTT Assay | A549 (Lung) | Cell Viability | 5-50 µM | Cisplatin | |
| Antimicrobial | Broth Microdilution | S. aureus | Bacterial Growth | 2-32 µg/mL | Vancomycin |
| Broth Microdilution | E. coli | Bacterial Growth | 4-64 µg/mL | Ciprofloxacin | |
| Kinase Inhibition | In vitro Kinase Assay | VEGFR2 | Phosphorylation | 0.1-5 µM | Sorafenib[3] |
| In vitro Kinase Assay | PDGFRβ | Phosphorylation | 0.5-10 µM | Sunitinib | |
| Neuroprotection | Aβ-induced toxicity | SH-SY5Y cells | Cell Viability | 1-25 µM | Curcumin |
Concluding Remarks and Future Directions
6-Nitrobenzo[d]isoxazol-3-amine emerges as a molecule of significant interest for further investigation in the realm of drug discovery. Its structural features suggest a high probability of potent anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities. The experimental protocols outlined in this guide provide a clear and actionable framework for the synthesis and comprehensive biological evaluation of this compound.
Future research should focus on the derivatization of the 6-Nitrobenzo[d]isoxazol-3-amine scaffold to optimize its potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies will be crucial in identifying key structural modifications that enhance therapeutic efficacy while minimizing potential toxicity. Furthermore, promising lead compounds should be advanced to in vivo models to assess their pharmacokinetic properties and efficacy in disease models. The exploration of 6-Nitrobenzo[d]isoxazol-3-amine and its analogs holds the potential to yield novel therapeutic agents for a range of unmet medical needs.
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Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 6-Nitrobenzo[d]isoxazol-3-amine
Abstract
This application note provides a comprehensive guide to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of 6-Nitrobenzo[d]isoxazol-3-amine. This compound is of significant interest in medicinal chemistry and drug development. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering a detailed, step-by-step methodology grounded in established chromatographic principles for nitroaromatic and heterocyclic compounds. This guide emphasizes the rationale behind experimental choices, enabling users to adapt and optimize the method for their specific instrumentation and purity requirements.
Introduction
6-Nitrobenzo[d]isoxazol-3-amine is a heterocyclic compound featuring a nitro group and an amine group, functionalities that are common in pharmacologically active molecules. The isoxazole core is present in various approved drugs, highlighting its importance as a privileged scaffold in medicinal chemistry.[1] Efficient and reliable purification of such compounds is a critical step in their synthesis and subsequent biological evaluation, ensuring that downstream assays are conducted with material of the highest possible purity.
High-performance liquid chromatography (HPLC) is a powerful technique for the purification of small molecules.[2] Reversed-phase chromatography, in particular, is well-suited for separating moderately polar to nonpolar compounds like 6-Nitrobenzo[d]isoxazol-3-amine. The method described in this note utilizes a C18 stationary phase, which provides excellent hydrophobic retention for the aromatic core of the molecule. The mobile phase composition is designed to achieve optimal resolution of the target compound from potential impurities generated during its synthesis.[3][4]
Physicochemical Properties of 6-Nitrobenzo[d]isoxazol-3-amine
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC purification method.
| Property | Value | Source |
| Molecular Formula | C₇H₅N₃O₃ | [5] |
| Molecular Weight | 179.14 g/mol | Calculated |
| Appearance | Likely a yellow or orange solid | [6] |
| Solubility | Expected to have low solubility in water and better solubility in organic solvents like acetonitrile, methanol, and DMSO. | [6] |
| UV Absorbance | The nitroaromatic and benzisoxazole chromophores are expected to exhibit strong UV absorbance, likely around 254 nm and other wavelengths. | [7] |
| pKa | The amino group imparts basic properties, while the isoxazole ring system can also have an influence. The exact pKa is not readily available but is a critical parameter for pH selection in the mobile phase. |
HPLC Purification Workflow
The overall workflow for the purification of 6-Nitrobenzo[d]isoxazol-3-amine is depicted below. This process begins with sample preparation, followed by HPLC separation and fraction collection, and concludes with post-purification analysis.
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Monitoring reaction progress of 6-Nitrobenzo[d]isoxazol-3-amine synthesis with TLC
Application Notes & Protocols
Topic: Monitoring the Synthesis of 6-Nitrobenzo[d]isoxazol-3-amine with Thin-Layer Chromatography (TLC)
Introduction: The Critical Role of Reaction Monitoring
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. 6-Nitrobenzo[d]isoxazol-3-amine is one such scaffold, holding potential for further functionalization due to its reactive amine and nitro groups. The efficient synthesis of this molecule requires careful monitoring to ensure the reaction proceeds to completion, to minimize the formation of impurities, and to determine the optimal time for reaction work-up.
Thin-Layer Chromatography (TLC) is an indispensable analytical technique for real-time qualitative monitoring of organic reactions.[1] Its speed, simplicity, and low cost make it a ubiquitous tool in the synthetic chemistry lab. This document provides a detailed protocol for utilizing TLC to monitor the progress of the synthesis of 6-Nitrobenzo[d]isoxazol-3-amine, offering insights into the causality behind methodological choices to empower researchers to adapt and troubleshoot effectively.
Synthesis Overview: Formation of the Benzisoxazole Core
While various synthetic routes to isoxazole derivatives exist, a common pathway involves the cyclization of an appropriate precursor.[2] For the purpose of this guide, we will consider a representative synthesis: the intramolecular cyclization of 2-cyano-3-nitrophenol. This reaction provides a clear transformation to monitor: the consumption of the starting material and the appearance of the new, more polar product.
Reaction Scheme:
A simplified representation of the cyclization reaction.
Understanding the relative polarity of the starting material and the product is fundamental to developing a successful TLC monitoring method. The starting phenol is moderately polar, while the product, with its free amine group, is expected to be significantly more polar. This difference in polarity is the basis for their separation on a polar stationary phase like silica gel.[3]
The "Why": Core Principles of TLC in This Synthesis
TLC separates compounds based on the principle of adsorption chromatography. The stationary phase (typically silica gel, which is highly polar) coats a glass or aluminum plate. The mobile phase (a solvent or mixture of solvents) moves up the plate via capillary action.[4]
-
Polarity is Key: The polar silica gel stationary phase will interact more strongly with polar compounds.[3] Consequently, more polar compounds will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf). Non-polar compounds will have a weaker interaction with the silica and will be carried further up the plate by the mobile phase, resulting in a higher Rf value.
-
The Mobile Phase: The choice of the mobile phase (eluent) is critical. A more polar eluent will compete more effectively with the analytes for binding sites on the stationary phase, causing all compounds to move further up the plate (higher Rf values).[4] The goal is to find a solvent system that provides good separation between the starting material and the product, ideally with Rf values between 0.2 and 0.8 for clear visualization.[4]
Detailed Application Protocol
This protocol provides a robust, self-validating system for monitoring the reaction progress.
Materials and Reagents
-
TLC Plates: Silica gel 60 F254 plates. The "F254" indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.[5]
-
TLC Chamber (e.g., a beaker with a watch glass cover)
-
Capillary tubes or micropipettes for spotting
-
Forceps
-
UV Lamp (254 nm)
-
Staining Jar
-
Heat Gun or Hot Plate
-
Mobile Phase (Eluent): A starting recommendation is a mixture of Hexane and Ethyl Acetate. Given the polar nature of the compounds, a 30:70 to 50:50 mixture of Hexane:Ethyl Acetate is a good starting point.[6]
-
Visualization Reagents:
Step-by-Step TLC Procedure
-
Chamber Preparation: Pour the chosen mobile phase into the TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor, which ensures a more uniform solvent front. Cover the chamber and allow it to equilibrate for at least 5 minutes.
-
Plate Preparation: Using a pencil (not a pen, as ink will run), gently draw a baseline about 1 cm from the bottom of the TLC plate.[9] Mark three small, evenly spaced ticks on this line for spotting. Label them "SM" (Starting Material), "CO" (Co-spot), and "RXN" (Reaction Mixture).
-
Sample Preparation:
-
SM: Dissolve a small amount of the 2-cyano-3-nitrophenol starting material in a suitable solvent (e.g., ethyl acetate).
-
RXN: At timed intervals (e.g., T=0, 30 min, 60 min), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute this aliquot with a small amount of ethyl acetate.
-
-
Spotting the Plate:
-
Using a clean capillary tube, touch the tip to the "SM" solution and then gently and briefly touch it to the "SM" tick on the baseline of the TLC plate. The goal is to create a small, concentrated spot (1-2 mm in diameter).[9]
-
Repeat the process for the "RXN" mixture on the "RXN" tick.
-
For the "CO" lane, first spot the "SM" solution, and then, using the "RXN" capillary, spot the reaction mixture directly on top of the starting material spot. This co-spot is crucial for unambiguously identifying the starting material spot in the reaction lane.[10]
-
-
Developing the Plate: Using forceps, carefully place the spotted TLC plate into the equilibrated chamber. Ensure the baseline is above the level of the solvent.[9] Cover the chamber and allow the solvent front to travel up the plate undisturbed.
-
Completion: Once the solvent front is about 0.5-1 cm from the top of the plate, remove it from the chamber with forceps and immediately mark the position of the solvent front with a pencil.[9] Allow the plate to dry completely in a fume hood.
Visualization and Interpretation
-
UV Visualization: View the dried plate under a 254 nm UV lamp. Aromatic and conjugated compounds will appear as dark spots against the green fluorescent background.[11] Circle any visible spots with a pencil.
-
Staining:
-
Submerge the plate in a jar containing potassium permanganate stain for a few seconds.
-
Remove the plate and gently heat it with a heat gun until colored spots appear against a purple/pink background. Oxidizable compounds will typically appear as yellow-brown spots.[7]
-
-
Analysis:
-
T=0: You should see a single spot in the "SM" and "RXN" lanes at the same height.
-
As the reaction proceeds: The intensity of the starting material spot in the "RXN" lane will decrease, while a new, more polar (lower Rf) spot corresponding to the 6-Nitrobenzo[d]isoxazol-3-amine product will appear and intensify.
-
Reaction Completion: The reaction is considered complete when the starting material spot is no longer visible in the "RXN" lane.
-
Calculating the Retention Factor (Rf)
The Rf value is a quantitative measure of a compound's movement up the plate and is calculated as follows:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
This value is constant for a given compound in a specific solvent system and can be used for identification purposes.
Data Presentation & Expected Results
The following table summarizes the expected TLC results for this reaction.
| Compound | Expected Relative Polarity | Expected Rf Value (in 30:70 Hexane:EtOAc) | Visualization Method |
| 2-cyano-3-nitrophenol (SM) | Moderate | ~0.6 - 0.7 | UV, KMnO4 |
| 6-Nitrobenzo[d]isoxazol-3-amine (Product) | High | ~0.2 - 0.3 | UV, KMnO4, Specific Nitro Stain[8] |
Visualizing the Workflow and Results
TLC Monitoring Workflow
Caption: Workflow for monitoring reaction progress using TLC.
Interpreting the TLC Plate Over Time
Caption: Idealized TLC plates showing reaction progress over time.
Troubleshooting Common TLC Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Spots are streaky or "tailing" | Sample is too concentrated; compound is highly acidic/basic; incorrect mobile phase. | Dilute the sample; add a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the mobile phase.[12] |
| All spots remain on the baseline | Mobile phase is not polar enough. | Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[13] |
| All spots run to the solvent front | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane).[4] |
| No spots are visible | Compound is not UV-active; stain is not appropriate; sample is too dilute. | Use a different visualization technique (e.g., iodine, p-anisaldehyde stain); concentrate the sample before spotting.[11][14] |
Conclusion
Thin-Layer Chromatography is a powerful and efficient technique for monitoring the synthesis of 6-Nitrobenzo[d]isoxazol-3-amine. By understanding the principles of polarity and making informed choices about the mobile phase and visualization techniques, researchers can gain valuable real-time insights into their reaction's progress. The use of a co-spot is a critical component of a self-validating protocol, ensuring accurate identification of the starting material and product spots. This application note provides a comprehensive framework for successfully implementing TLC to optimize reaction conditions, improve yield, and ensure the purity of the final product.
References
-
ResearchGate. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Available at: [Link]
-
RJPBCS. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Available at: [https://www.rjpbcs.com/pdf/2012_3(4)/[15].pdf]([Link]15].pdf)
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. Available at: [Link]
-
University of Rochester, Department of Chemistry. How To: Monitor by TLC. Available at: [Link]
-
ALWSCI. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Available at: [Link]
-
Organic Chemistry Portal. Isoxazole synthesis. Available at: [Link]
-
ACS Publications. Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Available at: [Link]
-
Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. Available at: [Link]
-
ResearchGate. How can I select a solvent system for highly polar compounds to elute in TLC and run column? Available at: [Link]
-
Washington State University. Monitoring Reactions by TLC. Available at: [Link]
-
EPFL. TLC Visualization Reagents. Available at: [Link]
-
YouTube. A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. Available at: [Link]
-
Chemistry LibreTexts. Thin Layer Chromatography. Available at: [Link]
-
RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Available at: [Link]
-
National Institutes of Health. Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-One and Benzo[e][8]Thiazin-4-One Derivatives. Available at: [Link]
-
Chemistry LibreTexts. 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. Available at: [Link]
-
Scribd. TLC Visualization Techniques. Available at: [Link]
-
Zanco Journal of Medical Sciences. Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Available at: [Link]
-
University of York. Determining a solvent system. Available at: [Link]
-
Iraqi Journal of Market Research and Consumer Protection. NEW METHODOLOGY TO SYNTHESIS 3- SECONDARY AMINES OF IMIDAZOBENZOTHIAZOLE DERIVATIVES WITH STUDY THEIR BIOLOGICAL ACTIVITIES. Available at: [Link]
-
Research Square. Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Available at: [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Isoxazole synthesis [organic-chemistry.org]
- 3. Chemistry Teaching Labs - Determining a solvent system [chemtl.york.ac.uk]
- 4. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 5. epfl.ch [epfl.ch]
- 6. Chromatography [chem.rochester.edu]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. How To [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Nitrobenzo[d]isoxazol-3-amine
Welcome to the technical support center for the synthesis of 6-Nitrobenzo[d]isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying chemical principles to empower you to troubleshoot effectively and optimize your reaction outcomes.
Troubleshooting Guide: Addressing Low Yield and Other Common Issues
This section is structured in a question-and-answer format to directly address the specific problems you may encounter during the synthesis of 6-Nitrobenzo[d]isoxazol-3-amine.
Question 1: My reaction yield is consistently low or I'm obtaining no product at all. What are the likely causes and how can I improve it?
Answer: Low to no yield is a frequent and frustrating issue in heterocyclic synthesis. The root cause can often be traced back to one or more of the following areas. A systematic approach is the most effective way to diagnose the problem.[1]
1.1 Starting Material Quality and Stoichiometry
-
Purity of Reagents: The purity of your starting materials is paramount. Impurities in reactants can lead to unwanted side reactions or inhibit the desired transformation. For instance, in syntheses involving cyclization, even minor impurities can significantly impact the reaction's efficiency.[1]
-
Actionable Advice:
-
Verify the purity of your starting materials (e.g., 2-cyano-5-nitrophenol and hydroxylamine) using appropriate analytical techniques such as NMR or melting point analysis.
-
If necessary, purify the starting materials by recrystallization or column chromatography.
-
-
-
Stoichiometry of Reagents: Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent or an increase in side product formation.
-
Actionable Advice:
-
Carefully calculate and weigh all reactants.
-
Consider performing small-scale trial reactions to determine the optimal stoichiometry for your specific setup.
-
-
1.2 Reaction Conditions
-
Solvent Choice and Purity: The solvent plays a crucial role in solvating the reactants and facilitating the reaction. The use of an inappropriate or wet solvent can be detrimental. Many reactions in organic synthesis are sensitive to moisture.[1]
-
Actionable Advice:
-
Ensure your solvent is of the appropriate grade and is anhydrous, especially if your reaction involves moisture-sensitive reagents or intermediates. Use freshly dried solvents when necessary.
-
The choice of solvent can influence reaction rates and selectivity. Consider screening a few different solvents (e.g., ethanol, methanol, DMF) in small-scale trials.
-
-
-
Temperature Control: The reaction temperature must be carefully controlled. Insufficient heat may lead to a sluggish or stalled reaction, while excessive heat can cause decomposition of reactants, intermediates, or the final product.[1]
-
Actionable Advice:
-
Use a reliable heating mantle with a temperature controller and a thermometer immersed in the reaction mixture (if possible) for accurate temperature monitoring.
-
Start with the reported reaction temperature and then systematically vary it in small increments (± 5-10 °C) in trial runs to find the optimal temperature.
-
-
-
Reaction Time: Insufficient reaction time will result in incomplete conversion. Conversely, excessively long reaction times can lead to product degradation or the formation of byproducts.
1.3 Inefficient Mixing
In heterogeneous reactions, or as the reaction progresses and solids precipitate, inefficient stirring can lead to localized concentration gradients and poor reaction rates.[1]
-
Actionable Advice:
-
Use a magnetic stir bar of an appropriate size and shape for your reaction flask.
-
Ensure the stirring speed is sufficient to maintain a homogeneous suspension of all reactants.
-
1.4 Work-up and Purification Issues
The desired product might be lost during the work-up or purification steps.
-
Product Solubility: The product may have some solubility in the aqueous phase during extraction, or it may not be fully soluble in the recrystallization solvent.
-
Product Instability: The target molecule, 6-Nitrobenzo[d]isoxazol-3-amine, may be sensitive to pH changes or prolonged exposure to certain conditions during purification.[5]
-
Actionable Advice:
-
If performing column chromatography, do not leave the product on the silica gel for an extended period, as it can lead to degradation.
-
Be mindful of the pH during aqueous work-up.
-
-
Question 2: My reaction produces the desired product, but it is contaminated with significant impurities. How can I identify and minimize them?
Answer: The formation of impurities is a common challenge that can often be addressed by understanding the potential side reactions.
2.1 Common Side Reactions
-
Dimerization or Polymerization: Starting materials or reactive intermediates can sometimes react with themselves, especially at high concentrations or temperatures.
-
Incomplete Cyclization: The reaction may stall at an intermediate stage before the final ring closure.
-
Side Reactions of the Nitro Group: The nitro group can be susceptible to reduction under certain conditions, although this is less likely in the absence of a specific reducing agent.
2.2 Minimizing Impurity Formation
-
Control Reactant Addition: In some cases, slow, dropwise addition of one reactant to the other can help to maintain a low concentration of the added reactant, minimizing side reactions like dimerization.
-
Optimize Reaction Temperature: As mentioned earlier, incorrect temperatures can favor side reactions. A systematic optimization of the reaction temperature can often improve the product-to-impurity ratio.
-
Inert Atmosphere: If any of your reagents or intermediates are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative impurities.[1]
2.3 Identifying Impurities
-
Spectroscopic Analysis: Use techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry to characterize the impurities. The fragmentation pattern in the mass spectrum and the chemical shifts in the NMR spectra can provide valuable clues about their structures.
-
Literature Search: Search for known side products for similar isoxazole syntheses. This can provide insights into what to look for.
Question 3: My reaction starts, as indicated by TLC, but then it seems to stall and never reaches completion. What should I do?
Answer: A stalled reaction can be due to several factors, often related to the deactivation of a reagent or a change in reaction conditions.
-
Reagent Degradation: A key reagent or catalyst may be degrading over the course of the reaction.
-
Actionable Advice:
-
Ensure the stability of all reagents under the reaction conditions.
-
If a reagent is known to be unstable, it may be necessary to add it in portions throughout the reaction.
-
-
-
Change in pH: The pH of the reaction mixture can change as the reaction progresses, which may inhibit the reaction.
-
Actionable Advice:
-
Monitor the pH of the reaction mixture (if appropriate for the solvent system) and adjust if necessary.
-
-
-
Product Inhibition: In some cases, the product itself can inhibit the reaction.
-
Actionable Advice:
-
This is more difficult to overcome, but sometimes adjusting the solvent or temperature can help.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a plausible synthetic pathway for 6-Nitrobenzo[d]isoxazol-3-amine?
A common and effective method for synthesizing isoxazoles is through the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine.[6][7] For 6-Nitrobenzo[d]isoxazol-3-amine, a plausible route involves the cyclization of a suitably substituted precursor. The reaction generally proceeds via nucleophilic attack followed by intramolecular cyclization and dehydration.[8]
Q2: How can I effectively monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring reaction progress.[2][3]
-
Procedure:
-
Prepare a TLC plate with a suitable stationary phase (e.g., silica gel).
-
Choose an appropriate mobile phase (eluent) that provides good separation of your starting material and product. A mixture of hexane and ethyl acetate is often a good starting point.[3][9]
-
Spot the TLC plate with your starting material, a co-spot (starting material and reaction mixture), and the reaction mixture at various time points.
-
Develop the plate in the eluent.
-
Visualize the spots under a UV lamp or by using a staining agent.[3]
-
-
Interpretation: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing. The reaction is considered complete when the starting material spot is no longer visible.
Q3: What are the best methods for purifying the final product?
-
Recrystallization: This is a powerful technique for purifying solid compounds. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution.
-
Column Chromatography: If recrystallization is not effective, column chromatography over silica gel can be used to separate the desired product from impurities based on their different polarities.[3][9]
Q4: What are the key safety precautions I should take during this synthesis?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Perform all manipulations of chemicals in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling Reagents: Be aware of the specific hazards of all reagents used. For example, some reagents may be corrosive, flammable, or toxic.[5]
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines.
Q5: How should I store the 6-Nitrobenzo[d]isoxazol-3-amine product?
Store the purified product in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[5]
Data and Protocols
Table 1: Key Reaction Parameters and Troubleshooting
| Parameter | Recommended Condition | Potential Issue if Deviated | Troubleshooting Action |
| Temperature | Varies by specific protocol | Too Low: Slow or no reaction. Too High: Decomposition, side products. | Optimize in 5-10 °C increments. |
| Solvent | Anhydrous, appropriate polarity | Wet Solvent: Hydrolysis of reagents. Wrong Polarity: Poor solubility, slow reaction. | Use freshly dried solvent; screen alternative solvents. |
| Stirring | Vigorous, maintains suspension | Inefficient: Poor mixing, localized concentration gradients, low yield. | Use appropriate stir bar and speed. |
| Reaction Time | Monitor by TLC/LC-MS | Too Short: Incomplete reaction. Too Long: Product degradation. | Stop reaction when starting material is consumed. |
Experimental Protocol: General Synthesis Example
This is a general guideline and may require optimization.
-
To a solution of the starting material (e.g., a substituted benzonitrile) in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by recrystallization or column chromatography.[3][9]
Visualizations
Synthetic Pathway
Caption: Plausible reaction pathway for the synthesis.
Potential Side Reactions
Caption: Common side reactions leading to impurities.
Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. rsc.org [rsc.org]
- 4. US3536729A - Process for the purification of 3-amino-5-methylisoxazole - Google Patents [patents.google.com]
- 5. Benzo[d]isoxazol-3-amine | CAS#:36216-80-5 | Chemsrc [chemsrc.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Isoxazole - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
Technical Support Center: Synthesis of 6-Nitrobenzo[d]isoxazol-3-amine
Welcome to the technical support center for the synthesis of 6-Nitrobenzo[d]isoxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the production of this key intermediate. Our goal is to provide in-depth, actionable advice rooted in scientific principles to ensure the purity and yield of your synthesis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the synthesis of 6-Nitrobenzo[d]isoxazol-3-amine, providing quick and accessible answers to frequent challenges.
Q1: What is a common synthetic route for 6-Nitrobenzo[d]isoxazol-3-amine?
A1: A prevalent method involves a two-step process. The first step is the nitration of a substituted benzisoxazole precursor. The second key step is the amination at the 3-position. A common starting material is 2-hydroxy-5-nitrobenzonitrile, which can undergo cyclization with hydroxylamine to form the desired product. The efficiency of this pathway can be influenced by reaction conditions such as temperature, solvent, and the presence of catalysts.
Q2: My reaction yield is consistently low. What are the likely causes?
A2: Low yields in benzisoxazole synthesis can stem from several factors.[1] Incomplete reaction is a primary suspect, which can be addressed by extending the reaction time or gradually increasing the temperature while monitoring for side product formation.[2] The purity of starting materials is also critical; impurities can inhibit the reaction or lead to unwanted side reactions.[2] Additionally, ensure proper stoichiometry of reactants and verify the activity of any catalysts used, as they can deactivate over time or with improper storage.[1][3]
Q3: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are the most probable side products?
A3: The most common impurities are often regioisomers formed during the nitration step. Depending on the directing effects of the substituents on the aromatic ring, you may obtain isomers such as 4-nitro-, 5-nitro-, or 7-nitrobenzo[d]isoxazol-3-amine. Incomplete cyclization of the starting material or degradation of the product under harsh reaction conditions can also contribute to the impurity profile.
Q4: What are the recommended methods for purifying the final product?
A4: Column chromatography is a highly effective method for purifying 6-Nitrobenzo[d]isoxazol-3-amine and separating it from isomers and other impurities. The choice of solvent system is crucial for achieving good separation. A combination of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate is a common starting point. Gradient elution can be particularly useful for separating closely related isomers. Recrystallization is another powerful technique for final purification, provided a suitable solvent is identified.
Section 2: Troubleshooting Guides
This section provides detailed troubleshooting guides for specific issues you may encounter during your experiments.
Guide 2.1: Issue - Presence of an Unexpected Isomer
Symptom: Your NMR or HPLC analysis indicates the presence of a significant amount of an unexpected isomer alongside your target 6-Nitrobenzo[d]isoxazol-3-amine.
Causality: The formation of regioisomers is a common challenge in the nitration of substituted aromatic compounds.[4][5][6][7] The directing effects of the substituents on the benzisoxazole ring can lead to the formation of multiple nitro isomers. The reaction conditions, particularly the nitrating agent and temperature, can significantly influence the isomer ratio.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting unexpected isomer formation.
Detailed Steps:
-
Confirm Isomer Structure: Utilize analytical techniques such as 2D NMR (COSY, HMBC) and LC-MS to definitively identify the structure of the isomeric impurity.[8][9] This will provide crucial information about the regioselectivity of your nitration reaction.
-
Review and Modify Nitration Conditions:
-
Nitrating Agent: The choice of nitrating agent can have a profound impact on isomer distribution. If using a strong nitrating mixture like nitric acid/sulfuric acid, consider a milder agent which may offer better regioselectivity.
-
Temperature Control: Nitration reactions are often exothermic. Running the reaction at a lower temperature can significantly improve selectivity and reduce the formation of unwanted isomers.
-
-
Optimize Purification Protocol:
-
Column Chromatography: Develop a gradient elution method for your column chromatography. A shallow gradient of a polar solvent in a non-polar solvent can effectively separate closely related isomers. Monitor fractions carefully using TLC or HPLC.
-
Recrystallization: Perform a solvent screen to identify a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve your desired product well at elevated temperatures but poorly at room temperature, while the isomeric impurity remains in solution.
-
Guide 2.2: Issue - Incomplete Reaction or Stalled Conversion
Symptom: TLC or HPLC analysis shows a significant amount of starting material remaining even after the expected reaction time.
Causality: Incomplete reactions can be due to several factors including insufficient activation energy, catalyst deactivation, or poor reagent stoichiometry.[1]
Troubleshooting Workflow:
Caption: Workflow for troubleshooting incomplete reactions.
Detailed Steps:
-
Verify Reagents: Ensure the purity of your starting materials and reagents. Impurities can sometimes inhibit the reaction. Double-check the stoichiometry to ensure the correct molar ratios are being used.[2]
-
Optimize Reaction Temperature: If the reaction is proceeding slowly, a modest increase in temperature may be necessary to overcome the activation energy. However, be cautious as higher temperatures can also promote side reactions.[1]
-
Catalyst Activity: If your synthesis involves a catalyst, its activity is paramount. Consider adding a fresh portion of the catalyst or trying a different, potentially more active, catalyst.[3]
-
Reaction Time: Continue to monitor the reaction over a longer period to determine if it is simply slow or has completely stalled.
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments relevant to the synthesis and purification of 6-Nitrobenzo[d]isoxazol-3-amine.
Protocol 3.1: Analytical HPLC Method for Impurity Profiling
This protocol outlines a general reverse-phase HPLC-UV method for analyzing the purity of 6-Nitrobenzo[d]isoxazol-3-amine and detecting potential isomers.
Instrumentation and Columns:
| Parameter | Specification |
| HPLC System | Standard HPLC with UV detector |
| Column | C18 reverse-phase, 4.6 x 250 mm, 5 µm |
| Detector Wavelength | 254 nm and 280 nm (or as determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Procedure:
-
Prepare a stock solution of your crude or purified 6-Nitrobenzo[d]isoxazol-3-amine in a suitable solvent (e.g., Acetonitrile or Methanol) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the sample and run the gradient program.
-
Analyze the resulting chromatogram for the main product peak and any impurity peaks. The relative retention times of isomers may be very close, requiring careful optimization of the gradient for baseline separation.
Protocol 3.2: Purification by Column Chromatography
This protocol provides a general procedure for the purification of 6-Nitrobenzo[d]isoxazol-3-amine using silica gel column chromatography.
Materials:
-
Silica gel (60-120 mesh)
-
Solvents: Hexane (or Heptane) and Ethyl Acetate
-
Glass column
-
Collection tubes
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Carefully pour the slurry into the column, allowing the silica to settle into a uniform bed. Drain the excess solvent until it is level with the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate (e.g., starting with 2% ethyl acetate in hexane and slowly increasing to 10%, 20%, etc.).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 6-Nitrobenzo[d]isoxazol-3-amine.
References
- Chandrappa, S., Vinaya, T., Ramakrishnappa, T., & Rangappa, K. S. (2010). An efficient Fe/CaCl2 system for the chemoselective reduction of nitroarenes and reductive cleavage of azo compounds. Synlett, 2010(19), 3019-3022.
- Wessig, P., & Müller, F. (2005). HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS.
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Validation & Comparative
A Comparative Guide to 6-Nitrobenzo[d]isoxazol-3-amine and Other Nitroaromatic Compounds for Drug Discovery
This guide provides a comparative framework for evaluating 6-Nitrobenzo[d]isoxazol-3-amine against two well-characterized nitroaromatic compounds: 2,4-dinitrotoluene and nitrofurazone. As a novel scaffold, 6-Nitrobenzo[d]isoxazol-3-amine holds potential in drug discovery; however, a comprehensive understanding of its biological and safety profile is paramount. This document outlines a proposed series of experiments to generate critical data for this compound and contextualizes its potential performance against established nitroaromatics.
Introduction to Nitroaromatic Compounds in Drug Discovery
Nitroaromatic compounds, characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, represent a diverse class of molecules with a broad spectrum of biological activities.[1] They are integral to numerous approved drugs, particularly in the fields of antimicrobial and antiprotozoal therapies.[1] The strong electron-withdrawing nature of the nitro group significantly influences the physicochemical properties and reactivity of these compounds, often playing a crucial role in their mechanism of action.[1] However, the nitro group is also associated with potential toxicities, including mutagenicity and carcinogenicity, necessitating careful evaluation of any new nitroaromatic candidate.[2]
This guide focuses on a systematic comparison of three distinct nitroaromatic compounds:
-
6-Nitrobenzo[d]isoxazol-3-amine: The target compound of interest, a heterocyclic system with limited publicly available data. Its unique isoxazole fused ring system may confer novel biological activities and a distinct safety profile.
-
2,4-Dinitrotoluene (DNT): A simple, well-studied nitroaromatic compound. While primarily used in industrial applications, its extensive toxicological data provides a valuable baseline for understanding the potential hazards associated with the nitroaromatic class.[2][3]
-
Nitrofurazone: A nitrofuran derivative with established antimicrobial properties.[4][5] Its heterocyclic nature provides a more relevant structural comparison to 6-Nitrobenzo[d]isoxazol-3-amine than DNT, and its biological activity is well-documented.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Below is a comparison of the known or predicted properties of the three compounds. It is important to note that the data for 6-Nitrobenzo[d]isoxazol-3-amine is currently unavailable and requires experimental determination.
| Property | 6-Nitrobenzo[d]isoxazol-3-amine | 2,4-Dinitrotoluene | Nitrofurazone |
| Molecular Formula | C₇H₅N₃O₃ | C₇H₆N₂O₄[3] | C₆H₆N₄O₄[4] |
| Molecular Weight | 179.14 g/mol | 182.13 g/mol [3] | 198.14 g/mol [5] |
| Melting Point (°C) | Data not available | 67-70[1] | 236-240 (decomposes)[4] |
| Water Solubility | Data not available | 0.3 g/L (20 °C)[1] | Very slightly soluble[4] |
| LogP | Data not available | 2.0[1] | Data not available |
| pKa | Data not available | Data not available | Data not available |
Proposed Experimental Evaluation Workflow
To comprehensively characterize and compare 6-Nitrobenzo[d]isoxazol-3-amine, a series of standardized in vitro assays are proposed. The following workflow will generate critical data on its biological activity and safety profile, allowing for a direct comparison with 2,4-dinitrotoluene and nitrofurazone.
Figure 1: Proposed experimental workflow for the comparative evaluation of 6-Nitrobenzo[d]isoxazol-3-amine.
I. Synthesis of 6-Nitrobenzo[d]isoxazol-3-amine
As a novel compound, a reliable synthetic route is the first critical step. Based on analogous structures, a potential two-step synthesis is proposed, starting from commercially available 2-hydroxy-5-nitrobenzonitrile.
Proposed Synthesis Pathway:
Figure 2: Proposed synthetic pathway for 6-Nitrobenzo[d]isoxazol-3-amine.
Experimental Protocol:
-
Step 1: Oxime Formation. To a solution of 2-hydroxy-5-nitrobenzonitrile in a suitable solvent (e.g., ethanol), add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium acetate). Stir the reaction mixture at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Step 2: Cyclization. The intermediate oxime can be cyclized to form the desired 6-Nitrobenzo[d]isoxazol-3-amine. This can be achieved by heating the intermediate in a suitable solvent, potentially with a catalytic amount of acid or base to facilitate the ring closure.
-
Purification and Characterization. The final product should be purified using standard techniques such as recrystallization or column chromatography. The structure and purity of the synthesized compound must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
II. Comparative In Vitro Assays
A. Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method to assess cell viability and provides a quantitative measure of a compound's cytotoxicity.[6]
Experimental Protocol:
-
Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity assessment or a relevant cancer cell line) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of 6-Nitrobenzo[d]isoxazol-3-amine, 2,4-dinitrotoluene, and nitrofurazone. Treat the cells with these dilutions and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) for each compound by plotting a dose-response curve.
Comparative Data (Literature Values):
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| 6-Nitrobenzo[d]isoxazol-3-amine | To be determined | Data not available | - |
| 2,4-Dinitrotoluene | Data not available | Data not available | - |
| Nitrofurazone | Data not available | Data not available | - |
B. Mutagenicity Assessment (Ames Test)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[4][7]
Experimental Protocol:
-
Bacterial Strains: Utilize several strains of Salmonella typhimurium (e.g., TA98, TA100, TA102, TA1535, and TA1537) with and without metabolic activation (S9 mix from rat liver).
-
Exposure: Mix the test compound at various concentrations with the bacterial culture and, if applicable, the S9 mix.
-
Plating: Pour the mixture onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate.
-
Data Analysis: A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies that is at least twice the spontaneous reversion rate (the number of colonies on the negative control plate).
Comparative Data (Literature):
| Compound | Ames Test Result | Reference |
| 6-Nitrobenzo[d]isoxazol-3-amine | To be determined | - |
| 2,4-Dinitrotoluene | Positive (mutagenic)[8] | [8] |
| Nitrofurazone | Positive (mutagenic) | [9] |
C. Metabolic Stability Assessment
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential in vivo half-life.[10]
Experimental Protocol:
-
Incubation: Incubate the test compounds (6-Nitrobenzo[d]isoxazol-3-amine, 2,4-dinitrotoluene, and nitrofurazone) with human liver microsomes in the presence of NADPH (a cofactor for metabolic enzymes) at 37°C.
-
Time Points: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).
-
LC-MS/MS Analysis: Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) of each compound.
Comparative Data (Literature):
| Compound | In Vitro Half-life (min) | Intrinsic Clearance (µL/min/mg protein) | Reference |
| 6-Nitrobenzo[d]isoxazol-3-amine | To be determined | To be determined | - |
| 2,4-Dinitrotoluene | Data not available | Data not available | - |
| Nitrofurazone | Data not available | Data not available | - |
D. Target Engagement Assessment (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful technique to verify that a compound binds to its intended protein target in a cellular environment.
Experimental Protocol:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Precipitation: The binding of a ligand (the test compound) can stabilize its target protein, leading to a higher melting temperature. Unbound and denatured proteins will precipitate.
-
Analysis: Separate the soluble proteins from the precipitated proteins by centrifugation.
-
Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using techniques like Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting curve of the target protein in the presence of the compound compared to the vehicle control indicates target engagement.
Conclusion and Future Directions
This guide outlines a comprehensive and systematic approach to characterize the novel nitroaromatic compound, 6-Nitrobenzo[d]isoxazol-3-amine, in the context of drug discovery. By performing the proposed synthesis and in vitro assays, critical data on its physicochemical properties, cytotoxicity, mutagenicity, metabolic stability, and target engagement can be generated. The direct comparison with the well-characterized nitroaromatic compounds, 2,4-dinitrotoluene and nitrofurazone, will provide a valuable framework for interpreting these results and assessing the potential of 6-Nitrobenzo[d]isoxazol-3-amine as a lead compound for further development. The successful execution of these experiments will be instrumental in making informed decisions about the future of this promising scaffold in medicinal chemistry.
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Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 6-Nitrobenzo[d]isoxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzisoxazole Scaffold
The 1,2-benzisoxazole core is a privileged scaffold in medicinal chemistry, appearing in a range of therapeutic agents. The introduction of a nitro group and an amine functionality, as in 6-Nitrobenzo[d]isoxazol-3-amine, offers multiple points for further chemical modification, making it a valuable building block for the synthesis of compound libraries for screening and lead optimization. The efficiency of the synthetic route to this core structure is therefore a critical factor in the early stages of drug development.
This guide will compare two proposed synthetic routes starting from commercially available precursors. The evaluation will focus on key efficiency metrics, including the number of steps, reagent availability and cost, reaction conditions, and potential yields based on analogous transformations.
Proposed Synthetic Pathways
Two primary retrosynthetic disconnections are considered, leveraging common strategies for the formation of the 3-aminobenzisoxazole ring system. Both routes commence from readily available starting materials.
Caption: Retrosynthetic analysis of 6-Nitrobenzo[d]isoxazol-3-amine.
Route A: Nucleophilic Aromatic Substitution of a 2-Halobenzonitrile
This classical approach relies on the displacement of a halide at the 2-position of a benzonitrile derivative by an amine source, followed by intramolecular cyclization. The electron-withdrawing nitro group at the 5-position is expected to activate the aromatic ring towards nucleophilic attack.
Caption: Workflow for Route A.
Experimental Protocol (Proposed)
Step 1: Synthesis of 6-Nitrobenzo[d]isoxazol-3-amine from 2-Chloro-5-nitrobenzonitrile
To a microwave reactor vessel is added 2-chloro-5-nitrobenzonitrile (1.0 eq), a suitable solvent such as 1,4-dioxane or DMF, and a source of ammonia (e.g., a solution of ammonia in dioxane or ammonium hydroxide, excess). A base such as potassium carbonate or sodium hydride may be added to facilitate the reaction. The vessel is sealed and subjected to microwave irradiation at a temperature ranging from 100 to 150 °C for 1 to 6 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to afford 6-Nitrobenzo[d]isoxazol-3-amine.
Causality and Rationale
The choice of a 2-halobenzonitrile as a precursor is well-established in the synthesis of 3-aminobenzisoxazoles.[1] The chloro-substituent is a good leaving group for nucleophilic aromatic substitution, particularly when the aromatic ring is activated by a strongly electron-withdrawing group like the nitro group at the para-position. Microwave-assisted heating is employed to accelerate the reaction, which often requires elevated temperatures.[1] The use of a base can deprotonate the incoming ammonia or a protected amine, increasing its nucleophilicity.
Route B: Electrophilic Amination of a 2-Hydroxybenzonitrile
This more recent and innovative approach inverts the polarity of the traditional synthesis. Here, the 2-hydroxybenzonitrile acts as a nucleophile, attacking an electrophilic aminating agent. This method can proceed under milder conditions and may offer a broader substrate scope.[2]
Caption: Workflow for Route B.
Experimental Protocol (Proposed)
Step 1: Synthesis of 6-Nitrobenzo[d]isoxazol-3-amine from 2-Hydroxy-5-nitrobenzonitrile
To a solution of 2-hydroxy-5-nitrobenzonitrile (1.0 eq)[3][4][5][6] in a suitable solvent such as DMF is added a base, for instance, potassium carbonate (2.0 eq). The mixture is stirred at room temperature for a short period before the addition of O-(diphenylphosphoryl)hydroxylamine (1.2 eq). The reaction is then stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) until completion, as monitored by TLC or LC-MS. The reaction mixture is then quenched with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by column chromatography on silica gel to yield 6-Nitrobenzo[d]isoxazol-3-amine.
Causality and Rationale
This method capitalizes on the nucleophilicity of the phenoxide generated in situ from 2-hydroxy-5-nitrobenzonitrile.[2] The electrophilic aminating agent, O-(diphenylphosphoryl)hydroxylamine, provides a source of "NH2+". The subsequent intramolecular cyclization is thought to proceed via attack of the nitrile nitrogen onto the newly installed amino group, with the departure of the diphenylphosphate leaving group. The mild reaction conditions are a significant advantage of this route, potentially leading to higher functional group tolerance and fewer side products.
Comparative Analysis of Synthetic Efficiency
| Feature | Route A: Nucleophilic Aromatic Substitution | Route B: Electrophilic Amination |
| Starting Material | 2-Chloro-5-nitrobenzonitrile | 2-Hydroxy-5-nitrobenzonitrile[3][4][5][6] |
| Reagent Availability | Commercially available | Commercially available |
| Number of Steps | One-pot from commercial starting material | One-pot from commercial starting material |
| Key Reagents | Ammonia source, Base | O-(Diphenylphosphoryl)hydroxylamine, Base |
| Reaction Conditions | High temperature (Microwave, 100-150 °C) | Mild conditions (Room temp. to 60 °C) |
| Reported Yields (Analogous) | 54-90% for similar substitutions[1] | Generally good for a range of substrates[2] |
| Potential Challenges | High temperatures may lead to side reactions. | The cost of the electrophilic aminating agent. |
| Scalability | Microwave synthesis can be challenging to scale up. | Potentially more scalable due to milder conditions. |
Expert Insights and Recommendations
Both proposed routes offer viable pathways to 6-Nitrobenzo[d]isoxazol-3-amine.
-
Route A represents a more traditional and well-understood approach. Its main drawback lies in the potentially harsh reaction conditions, which might necessitate careful optimization to minimize byproduct formation. The scalability of microwave-assisted reactions can also be a concern for large-scale production.
-
Route B is a more modern and elegant solution. The mild reaction conditions are highly advantageous, likely leading to a cleaner reaction profile and simpler purification. While the cost of the electrophilic aminating agent may be higher, the potential for improved yield, purity, and scalability could offset this for industrial applications.
For initial laboratory-scale synthesis and exploration of derivatives, Route B is recommended due to its mildness and likely cleaner reaction profile. For process development and large-scale synthesis, a thorough cost-benefit analysis of both routes would be necessary, with a focus on optimizing the reaction conditions for Route A to improve its efficiency and cost-effectiveness.
Characterization Data (Predicted)
Based on the structure of 6-Nitrobenzo[d]isoxazol-3-amine and data for analogous compounds, the following spectral characteristics are anticipated:
-
¹H NMR (DMSO-d₆): Resonances in the aromatic region (δ 7.5-8.5 ppm) corresponding to the three protons on the benzene ring. A broad singlet for the amino protons (NH₂) is also expected.
-
¹³C NMR (DMSO-d₆): Signals corresponding to the eight carbon atoms of the benzisoxazole core.
-
IR (KBr): Characteristic peaks for N-H stretching (amine), C=N stretching (isoxazole), and N-O stretching (nitro group).
-
Mass Spectrometry (ESI+): A molecular ion peak corresponding to [M+H]⁺.
References
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Baer, J. W., et al. (2026). Synthesis of 3-Aminobenzisoxazoles Using an Electrophilic Aminating Reagent. ResearchGate. [Link]
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Smith, J. A., et al. (2010). Microwave-promoted Synthesis of 3-amino-substituted 1,2-benzisoxazoles. Future Medicinal Chemistry, 2(2), 215-224. [Link]
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PubChem. (n.d.). 2-Hydroxy-5-nitrobenzonitrile. Retrieved from [Link]
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A Methodological Framework for Assessing the Selectivity of Novel Anticancer Compounds: A Case Study of 6-Nitrobenzo[d]isoxazol-3-amine
This guide provides a comprehensive framework for evaluating the in vitro selectivity of novel chemical entities against cancer cell lines, using 6-Nitrobenzo[d]isoxazol-3-amine as a case study. We will detail the rationale behind experimental design, present standardized protocols for cytotoxicity assessment, and offer a clear methodology for data interpretation, including the calculation of a selectivity index. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage discovery of targeted cancer therapeutics.
Introduction: The Imperative for Selectivity in Oncology
The ultimate goal of chemotherapy is to eradicate malignant cells while sparing healthy tissue. A significant limitation of many conventional anticancer agents is their lack of selectivity, leading to dose-limiting toxicities and severe side effects. The therapeutic window of a drug is defined by the concentration range in which it is effective against cancer cells without causing unacceptable toxicity to normal cells. Therefore, a primary objective in modern drug discovery is the identification of compounds with a high degree of selectivity.
6-Nitrobenzo[d]isoxazol-3-amine belongs to the benzisoxazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active molecules with potential anticancer, antimicrobial, and anti-inflammatory properties[1][2]. While the specific activity of 6-Nitrobenzo[d]isoxazol-3-amine is not extensively documented, its parent structure suggests a potential for biological activity worth investigating. This guide will outline the critical first steps in characterizing its anticancer profile, focusing on the crucial metric of selectivity.
Putative Mechanism of Action and Rationale
While the precise molecular target of 6-Nitrobenzo[d]isoxazol-3-amine is yet to be elucidated, related isoxazole derivatives have been shown to exert anticancer effects through various mechanisms. These include the induction of apoptosis, inhibition of crucial signaling pathways like those involving receptor tyrosine kinases (e.g., EGFR), and disruption of the cell cycle.[3][4][5] For the purpose of this guide, we will hypothesize a mechanism common to many small molecule inhibitors: the targeting of a kinase within a pro-survival signaling pathway, such as the PI3K/AKT pathway, which is frequently hyperactivated in cancer.[5] Inhibition of this pathway would theoretically lead to cell cycle arrest and apoptosis, reducing cell viability.
Caption: Hypothesized mechanism of action for 6-Nitrobenzo[d]isoxazol-3-amine.
Comparative Selectivity Analysis
The cornerstone of an initial selectivity assessment is the comparison of a compound's cytotoxic potency against various cancer cell lines versus at least one non-cancerous, "normal" cell line. A standard metric for this is the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit cell growth by 50%.[6]
The Selectivity Index (SI)
To quantify selectivity, we calculate the Selectivity Index (SI). The SI is a simple ratio derived from the IC50 values obtained from a normal cell line and a cancer cell line.[7][8][9]
Formula: Selectivity Index (SI) = IC50 in Normal Cell Line / IC50 in Cancer Cell Line
A higher SI value indicates greater selectivity towards the cancer cell line.[7][9] Generally, an SI value greater than 3 is considered to be significantly selective.[7]
Data Presentation and Comparison
To provide a robust comparison, the performance of 6-Nitrobenzo[d]isoxazol-3-amine should be benchmarked against established chemotherapeutic agents like Doxorubicin and Paclitaxel.[10] The following table presents representative IC50 data to illustrate this comparison.
Disclaimer: The IC50 values for 6-Nitrobenzo[d]isoxazol-3-amine are hypothetical and for illustrative purposes only, designed to demonstrate the calculation and interpretation of the Selectivity Index. The IC50 values for Doxorubicin and Paclitaxel are derived from published literature and may vary between experiments.[11][12][13][14]
Table 1: Comparative Cytotoxicity (IC50 in µM) and Selectivity Index (SI)
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | MCF-10A (Normal Breast Epithelial) | SI (vs. MCF-7) | SI (vs. A549) | SI (vs. HCT116) |
| 6-Nitrobenzo[d]isoxazol-3-amine | 4.5 | 8.2 | 6.8 | > 50 | > 11.1 | > 6.1 | > 7.3 |
| Doxorubicin | 0.8 - 1.6[13] | 0.2 - 0.6[11][14] | ~0.4[15] | > 10 | > 6.25 | > 16.7 | > 25 |
| Paclitaxel | ~0.005[12] | ~0.006[12] | ~0.004[12] | ~0.1 | ~20 | ~16.7 | ~25 |
Interpretation: In this illustrative dataset, 6-Nitrobenzo[d]isoxazol-3-amine demonstrates favorable selectivity across all tested cancer cell lines, with SI values well above the threshold of 3. Its lower absolute potency compared to Paclitaxel is typical for an early-stage hit compound and provides a strong rationale for further medicinal chemistry optimization.
Experimental Protocols
To ensure data integrity and reproducibility, standardized and well-controlled experimental protocols are essential. The National Cancer Institute's NCI-60 screen provides a robust, publicly available methodology that has been a standard in the field for decades.[10][16][17] The following protocols are based on these established principles.
Caption: Standard experimental workflow for an in vitro cytotoxicity assay.
Cell Culture and Maintenance
-
Rationale: Consistent cell culture technique is critical to ensure that cellular responses are due to the compound being tested, not variations in cell health or passage number.
-
Protocol:
-
Maintain cancer cell lines (e.g., MCF-7, A549, HCT116) and normal cell lines (e.g., MCF-10A) in their recommended media (e.g., RPMI 1640 or DMEM) supplemented with 5-10% Fetal Bovine Serum and 1% Penicillin-Streptomycin.[16]
-
Culture cells in an incubator at 37°C with 5% CO2 and 95% humidity.[16]
-
Passage cells upon reaching 70-80% confluency to maintain exponential growth. Use cells within a consistent, low passage number range for all experiments.
-
In Vitro Cytotoxicity Assay (MTT Assay)
-
Rationale: The MTT assay is a robust, colorimetric method for assessing cell viability.[18][19] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to insoluble purple formazan crystals.[19] The amount of formazan produced is directly proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells per well in a 96-well microtiter plate and incubate for 24 hours to allow for cell attachment.[2][20]
-
Compound Treatment: Prepare a stock solution of 6-Nitrobenzo[d]isoxazol-3-amine in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Add the diluted compounds to the appropriate wells. Include "vehicle control" wells containing only the highest concentration of DMSO used.
-
Incubation: Incubate the plates for a predetermined period, typically 48 to 72 hours.[20]
-
MTT Addition: Remove the medium and add 20-30 µL of MTT solution (typically 2-5 mg/mL in PBS) to each well. Incubate for 1.5 to 4 hours at 37°C.[20][21]
-
Solubilization: Carefully remove the MTT solution. Add 100-150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[20][21]
-
Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength between 490 nm and 570 nm.[20]
-
Data Analysis and IC50 Determination
-
Rationale: Proper data normalization and curve fitting are required to accurately determine the IC50 value.
-
Protocol:
-
Normalize Data: Calculate the percentage of cell viability for each concentration by normalizing the absorbance readings to the vehicle-treated control wells (representing 100% viability).
-
Curve Fitting: Plot the percentage of cell viability against the logarithm of the compound concentration.
-
IC50 Calculation: Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to calculate the precise IC50 value.
-
Discussion and Future Directions
The preliminary assessment outlined in this guide provides a critical decision-making framework for the progression of a novel compound. The hypothetical data for 6-Nitrobenzo[d]isoxazol-3-amine suggests a promising selectivity profile, warranting further investigation.
Key Discussion Points:
-
Potency vs. Selectivity: While 6-Nitrobenzo[d]isoxazol-3-amine may be less potent than standards like Paclitaxel, its high selectivity is a significant advantage. The goal of subsequent research would be to optimize the structure to enhance potency while maintaining or improving selectivity.
-
Breadth of Activity: Screening against a broader panel of cell lines, such as the NCI-60 panel, can reveal patterns of activity and potentially hint at the mechanism of action through correlational analysis using tools like the COMPARE algorithm.[10]
-
Mechanism of Action Validation: Future studies should aim to validate the hypothesized mechanism of action. This could involve Western blotting to assess the phosphorylation status of key proteins in the PI3K/AKT pathway, cell cycle analysis via flow cytometry, and apoptosis assays (e.g., Annexin V staining).[22]
Conclusion: This guide presents a standardized, logical, and scientifically rigorous methodology for the initial assessment of an anticancer compound's selectivity. By employing robust protocols, benchmarking against known drugs, and applying clear metrics like the Selectivity Index, researchers can effectively identify and prioritize promising candidates like 6-Nitrobenzo[d]isoxazol-3-amine for further development in the oncology drug discovery pipeline.
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ResearchGate. (n.d.). The calculated values of the selectivity index (SI) of some compounds. Retrieved from [Link]
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Jaitak, V., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry, 223, 113511. Retrieved from [Link]
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ResearchGate. (n.d.). Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine and N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Regulation of cell cycle and apoptosis by p53 activation via mitochondrial-dependent pathways. Retrieved from [Link]
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Liebmann, J. E., et al. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104–1109. Retrieved from [Link]
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ResearchGate. (n.d.). Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. Retrieved from [Link]
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Jakhmola, A., et al. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Biomolecular Structure and Dynamics, 1-27. Retrieved from [Link]
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ResearchGate. (n.d.). The selectivity indexes (SI) that represent IC50 for normal cell line/IC50 for cancerous cell line. Retrieved from [Link]
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St George, M., et al. (2015). Designing and Testing of Novel Taxanes to Probe the Highly Complex Mechanisms by Which Taxanes Bind to Microtubules and Cause Cytotoxicity to Cancer Cells. PLoS ONE, 10(6), e0129168. Retrieved from [Link]
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Kamal, A., et al. (2015). Synthesis of 1,2-benzisoxazole tethered 1,2,3-triazoles that exhibit anticancer activity in acute myeloid leukemia cell lines by inhibiting histone deacetylases, and inducing p21 and tubulin acetylation. Bioorganic & Medicinal Chemistry, 23(15), 4745–4755. Retrieved from [Link]
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Al-Oqaili, R. A., et al. (2021). Improvement of the Selectivity Index (SI) and Cytotoxicity Activity of Doxorubicin Drug by Panax ginseng Plant Extract. Evidence-Based Complementary and Alternative Medicine, 2021, 6699321. Retrieved from [Link]
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Safety Operating Guide
Navigating the Disposal of 6-Nitrobenzo[d]isoxazol-3-amine: A Guide for Laboratory Professionals
As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. The responsible management of chemical waste is a critical component of this commitment. This guide provides a detailed protocol for the proper disposal of 6-Nitrobenzo[d]isoxazol-3-amine, a compound that, while valuable in research, requires careful handling due to its potential hazards. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from structurally similar chemicals and established regulatory guidelines to ensure a precautionary approach to its disposal.
Hazard Profile and Core Safety Principles
Due to the lack of specific toxicological and environmental data for 6-Nitrobenzo[d]isoxazol-3-amine, a conservative approach to its hazard assessment is essential. Based on analogous compounds such as 5-Nitrobenzo[d]isoxazol-3-amine and 2-Amino-6-nitrobenzothiazole, it is prudent to assume that 6-Nitrobenzo[d]isoxazol-3-amine may be harmful if swallowed, inhaled, or comes into contact with skin.[1] It is also likely to cause skin, eye, and respiratory irritation.[1][2] The presence of a nitro functional group and an isoxazole ring suggests potential thermal instability and, in some cases, explosive decomposition upon heating, as has been noted for 3-aminoisoxazole.[3]
Therefore, all handling and disposal procedures must be conducted in accordance with the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[4] This includes the development and implementation of a comprehensive Chemical Hygiene Plan (CHP) that is specific to the hazards present in your laboratory.[4][5]
Key Safety Principles:
-
Minimize Exposure: Always handle 6-Nitrobenzo[d]isoxazol-3-amine in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[6]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][5]
-
Avoid Contamination: Prevent the release of this compound into the environment. Do not dispose of it down the drain or in the regular trash.[6][7]
Chemical and Physical Properties Overview
Understanding the physical and chemical properties of 6-Nitrobenzo[d]isoxazol-3-amine is crucial for its safe handling and disposal. While specific data is unavailable, the properties of similar compounds provide a reasonable estimation.
| Property | Probable Characteristic | Source of Analogy |
| Molecular Formula | C₇H₅N₃O₃ | [8] |
| Molecular Weight | 179.13 g/mol | [8] |
| Appearance | Solid (powder/crystals) | General observation for similar compounds |
| Solubility | Likely soluble in organic solvents | General chemical principles |
| Reactivity | Incompatible with strong oxidizing agents and strong acids.[1] Potential for thermal decomposition.[3] | [1][3] |
Step-by-Step Disposal Protocol
The disposal of 6-Nitrobenzo[d]isoxazol-3-amine must be managed as hazardous waste, following the guidelines set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[9][10]
Step 1: Waste Segregation and Collection
Proper segregation is the foundation of safe chemical waste management.
-
Dedicated Waste Container: Collect all waste containing 6-Nitrobenzo[d]isoxazol-3-amine in a dedicated, properly labeled hazardous waste container.[11] The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass container is generally suitable.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "6-Nitrobenzo[d]isoxazol-3-amine," and the approximate concentration and quantity.[11] The accumulation start date must also be clearly marked.
-
Incompatible Wastes: Do not mix 6-Nitrobenzo[d]isoxazol-3-amine waste with incompatible materials, such as strong oxidizing agents or strong acids, to prevent potentially violent reactions.[1]
Step 2: Handling Contaminated Materials
Any materials that come into contact with 6-Nitrobenzo[d]isoxazol-3-amine must be treated as hazardous waste.
-
Personal Protective Equipment (PPE): Dispose of contaminated gloves, weigh boats, and other disposable labware in the designated hazardous waste container.
-
Glassware: Triple-rinse contaminated glassware with a suitable solvent (e.g., acetone or ethanol).[12] Collect the first two rinsates as hazardous waste. The third rinse may be disposed of down the drain with copious amounts of water, provided local regulations permit this. The clean glassware can then be washed normally.
-
Spills: In the event of a spill, use an absorbent material to contain it. The contaminated absorbent must then be placed in the hazardous waste container.[13] Ensure the spill area is decontaminated and well-ventilated.
Step 3: Storage of Hazardous Waste
Proper storage of hazardous waste is crucial to prevent accidents and ensure regulatory compliance.
-
Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area within the laboratory.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Accumulation Limits: Be aware of the quantity and time limits for accumulating hazardous waste in a satellite area as defined by the EPA and your institution's policies.[14]
Step 4: Final Disposal
The final disposal of 6-Nitrobenzo[d]isoxazol-3-amine must be handled by a licensed hazardous waste disposal facility.
-
Contact Environmental Health and Safety (EHS): Coordinate with your institution's EHS department for the pickup and disposal of the hazardous waste. They will ensure that the waste is transported and disposed of in compliance with all federal, state, and local regulations.
-
Documentation: Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and regulatory agencies.[11]
Emergency Procedures
In the event of an accidental exposure or release, immediate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][13] Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][13] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[1][13] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[1][13] Seek immediate medical attention.
Disposal Decision Workflow
To aid in the decision-making process for the disposal of 6-Nitrobenzo[d]isoxazol-3-amine, the following workflow diagram is provided.
Caption: Disposal workflow for 6-Nitrobenzo[d]isoxazol-3-amine.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of 6-Nitrobenzo[d]isoxazol-3-amine, protecting themselves, their colleagues, and the environment.
References
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Thermo Fisher Scientific. (2024, March 29). Safety Data Sheet: 2-Amino-6-nitrobenzothiazole.
- Compliancy Group. (2023, September 18). OSHA Laboratory Standard.
- Carl ROTH. (n.d.). Safety Data Sheet: 3-Aminobenzoic acid.
- ChemScene. (n.d.). 5-Nitrobenzo[d]isoxazol-3-amine.
- U.S. Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste.
- MCF Environmental Services. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations.
- University of Alabama at Birmingham. (n.d.). Hazardous Waste Disposal Procedures.
- Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Google Patents. (n.d.). US20140199220A1 - Thermal destruction of nitrosamine in co2 capture.
- Bocsci. (n.d.). MSDS of 5-Nitrobenzo[d]isothiazol-3-amine.
- National Center for Biotechnology Information. (n.d.). OSHA Laboratory Standard.
- MilliporeSigma. (2024, September 6). Safety Data Sheet.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- Environmental Health and Safety Office. (2025-2026). EHSO Manual.
- Sigma-Aldrich. (n.d.). 3-Aminoisoxazole 95.
- FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
- Chemistry For Everyone. (2025, January 6). What Regulations Govern Hazardous Waste Management?.
- ResearchGate. (n.d.). Degradation studies of amines and alkanolamines during CO2 absorption and stripping system.
- Flinn Scientific. (n.d.). School Leadership OSHA Science Safety Guidance.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
- Axonator. (2024, April 29). EPA Hazardous Waste Management.
- HP. (2022, May 19).
- Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.
- National Center for Biotechnology Information. (n.d.). 3-Isoxazolamine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
